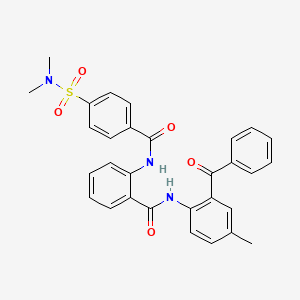

N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-dimethylsulfamoyl)benzamido)benzamide

Beschreibung

N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-dimethylsulfamoyl)benzamido)benzamide is a benzamide derivative featuring a 2-benzoyl-4-methylphenyl group and a 4-(N,N-dimethylsulfamoyl)benzamido substituent. This compound’s structure includes:

- A central benzamide backbone.

- A 2-benzoyl-4-methylphenyl moiety attached to the amide nitrogen.

- A secondary benzamido group substituted with a dimethylsulfamoyl (-SO₂N(CH₃)₂) group at the para position.

Eigenschaften

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-2-[[4-(dimethylsulfamoyl)benzoyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H27N3O5S/c1-20-13-18-27(25(19-20)28(34)21-9-5-4-6-10-21)32-30(36)24-11-7-8-12-26(24)31-29(35)22-14-16-23(17-15-22)39(37,38)33(2)3/h4-19H,1-3H3,(H,31,35)(H,32,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLIMBYLEAZWNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H27N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-dimethylsulfamoyl)benzamido)benzamide, also known by its CAS number 312750-32-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C30H27N3O5S

- Molecular Weight : 541.6175 g/mol

- IUPAC Name : N-(2-benzoyl-4-methylphenyl)-2-[4-(dimethylsulfamoyl)benzamido]benzamide

The biological activity of N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-dimethylsulfamoyl)benzamido)benzamide is primarily attributed to its interaction with various molecular targets involved in critical biological pathways. The compound's structure allows it to bind effectively to enzymes and receptors, potentially modulating their activity.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, particularly those involved in the ubiquitin-proteasome system (UPS), which plays a crucial role in protein degradation and cellular regulation .

- Targeting Deubiquitinases (DUBs) : Research indicates that this compound may serve as a selective inhibitor of DUBs, which are emerging targets for cancer therapy and other diseases .

Biological Activity

The following sections summarize various studies and findings related to the biological activities of this compound.

Anticancer Activity

Recent studies have demonstrated the potential anticancer properties of N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-dimethylsulfamoyl)benzamido)benzamide:

- Cell Line Studies : In vitro studies using various cancer cell lines have shown that the compound induces apoptosis and inhibits cell proliferation. For example, it was tested against breast cancer cell lines where it exhibited significant cytotoxic effects .

- Mechanistic Insights : The compound's ability to modulate the expression of apoptosis-related proteins suggests that it may activate intrinsic apoptotic pathways, leading to cancer cell death .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : Preliminary screening against common bacterial strains such as Escherichia coli and Staphylococcus aureus indicated that the compound possesses moderate antibacterial activity .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : A study involving animal models demonstrated that administration of N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-dimethylsulfamoyl)benzamido)benzamide resulted in reduced tumor growth and improved survival rates compared to control groups .

- Case Study 2 : Clinical trials are currently underway to assess the safety and efficacy of this compound in patients with specific types of cancers, focusing on its role as a DUB inhibitor .

Comparative Analysis with Similar Compounds

To further understand the unique properties and potential applications of N-(2-benzoyl-4-methylphenyl)-2-(4-(N,N-dimethylsulfamoyl)benzamido)benzamide, a comparison with similar compounds is useful.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(2-benzoyl-4-chlorophenyl)-4-(dimethylsulfamoyl)benzamide | Structure | Moderate antibacterial; selective DUB inhibition |

| N-(4-chlorophenyl)-4-(dimethylsulfamoyl)benzamide | Structure | Anticancer properties; enzyme inhibition |

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Key Differences

The following compounds share structural or functional similarities with the target molecule:

Key Observations:

Substituent Impact on Bioactivity: The target compound’s dimethylsulfamoyl group distinguishes it from analogs like 4MNB (methoxy-nitro) or Betrixaban (dimethylcarbamimidoyl).

Synthetic Routes: The target compound likely employs coupling agents (e.g., EDC, HOBt) for amide bond formation, similar to methods used in synthesizing (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives .

Crystallographic Analysis :

- Structural parameters of analogs (e.g., bond lengths, torsion angles) are often determined using SHELXL or SHELXTL software, as seen in studies of N-(2-nitrophenyl)-4-bromo-benzamide . These tools ensure accurate comparison of molecular conformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.